molecular formula C18H21NO2 B142437 N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide CAS No. 37743-13-8

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Cat. No. B142437
CAS RN: 37743-13-8
M. Wt: 283.4 g/mol
InChI Key: XOLCXGBOVPDSSD-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, they do provide insights into related compounds that can help infer some aspects of its chemistry. The papers focus on compounds with similar structural motifs, such as N,N'-diphenylisophthalamide and derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, which share the diphenylamide backbone and N,N-dimethyl substitution patterns .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of substituents on aromatic rings. For example, the synthesis of N,N'-diphenylisophthalamide and its derivatives likely involves condensation reactions between an isophthalic acid derivative and an amine, followed by further functionalization . Similarly, the synthesis of the benzylamine derivatives mentioned in the second paper involves the introduction of halogen atoms on the aromatic ring, which could be achieved through halogenation reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is characterized by the presence of aromatic rings and amide linkages. The crystal chemistry of these compounds reveals important intermolecular interactions, such as hydrogen bonding and stacking energies, which are crucial for understanding their solid-state properties . The presence of substituents like hydroxyl groups can influence the planarity and conformation of the molecules, as seen in the related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with N,N-dimethyl and diphenylamide groups can be influenced by the presence of other functional groups. For instance, the introduction of halogen atoms can make the compounds suitable for further chemical transformations, such as nucleophilic aromatic substitution or coupling reactions . The presence of a hydroxyl group in N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide would also allow for potential reactions involving this functional group, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide can be deduced from the properties of structurally related compounds. For example, the presence of aromatic rings and amide linkages can contribute to the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding, can affect the compound's crystal packing and lattice energies, as observed in the related compounds . The introduction of halogen atoms can also affect the lipophilicity and binding affinity to biological targets, as seen in the benzylamine derivatives .

Scientific Research Applications

Supramolecular Structures and Bioactivity

A study explored the synthesis and bioactivity of various diorganotin(IV) Schiff bases, including derivatives similar to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. These compounds showed significant antileishmanial, antiurease, antibacterial, and antifungal activities. The study highlights the role of steric factors in forming mononuclear or homobimetallic structures with fascinating supramolecular architectures (Shujah et al., 2013).

Hydroformylation and Subsequent Reactions

Research on N,N-diethyl methacrylamide, which is structurally related to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, showed that it undergoes hydroformylation followed by various reactions, leading to compounds like α-methyl-γ-butyrolactone and N,N-diethyl 2-methyl-4-hydroxybutyramide. The product distribution can be strongly influenced by reaction conditions (Kollár et al., 1990).

Reactions with Phenols and Aryl Halides

A study detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound related to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, with phenols and aryl halides. This led to the formation of various derivatives, demonstrating the compound's reactivity and potential applications in synthesizing new chemical entities (Chandrasekhar et al., 1977).

Synthesis of GABA Uptake Inhibitors

A study presented the synthesis of novel substituted 4-hydroxybutanamides, which affect the activity of murine GABA transport proteins. Derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide were identified as potent GAT inhibitors, highlighting their significance in neuroscientific research (Kulig et al., 2011).

Antidepressant Potential

A study identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally similar to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, as a potential antidepressant with reduced side effects. This demonstrates the therapeutic potential of structurally similar compounds in mental health (Bailey et al., 1985).

Synthesis of Anti-Inflammatory and Analgesic Derivatives

Research on 2,6-dimethyl-N3, N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives, structurally related to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, evaluated their anti-inflammatory and analgesic activities. This highlights the compound's potential in developing new analgesic and anti-inflammatory agents (Samaunnisa et al., 2013).

properties

IUPAC Name

4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCXGBOVPDSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

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